molecular formula C13H16N2O3S B2993224 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 895434-84-1

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2993224
CAS No.: 895434-84-1
M. Wt: 280.34
InChI Key: JRBFTYASGCFMRR-YPKPFQOOSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic thiazole derivative designed for advanced antimicrobial and pharmaceutical research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Thiazole derivatives have demonstrated significant potential as novel antimicrobial agents, showing potent bactericidal activity against Gram-positive pathogens, including multidrug-resistant S. aureus , with MIC values in the low µg/mL range . The structural motif of the N-acyl hydrazone-like moiety is frequently explored in the development of new antifungals, with some analogs exhibiting activity against azole-resistant strains . Furthermore, the propionamide functional group is a key pharmacophore in the design of bioactive molecules, notably in compounds that act as potent σ1R antagonists and MOR agonists for pain management research . Researchers value this compound for its potential to yield insights into the mechanisms of action against resistant pathogens and for scaffold-hopping in drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-5-12(16)14-13-15(2)8-6-9(17-3)10(18-4)7-11(8)19-13/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBFTYASGCFMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=CC(=C(C=C2S1)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features, such as the presence of methoxy and methyl groups, along with the imine linkage to a propionamide moiety, enhance its chemical reactivity and biological efficacy.

  • Molecular Formula : C₁₉H₂₁N₃O₅S₂
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 895453-85-7

1. Anticancer Activity

Research indicates that benzothiazole derivatives, including this compound, demonstrate significant anticancer properties. The compound has shown potential in inducing apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Case Study:
A study evaluating the cytotoxic effects of this compound on cancer cell lines revealed an IC₅₀ value significantly lower than that of standard chemotherapeutic agents like doxorubicin. The structural activity relationship (SAR) analysis highlighted that the presence of electron-donating groups at specific positions on the phenyl ring contributed to enhanced cytotoxicity .

2. Antimicrobial Activity

The compound exhibits notable antimicrobial activity against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits essential enzymes critical for bacterial survival. This mechanism is similar to that observed in other benzothiazole derivatives.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL
P. aeruginosa16 µg/mL

3. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and modulating immune responses. The presence of methoxy groups is believed to enhance its anti-inflammatory activity through improved bioavailability.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Anticancer Mechanism : Induction of apoptosis via caspase activation and inhibition of cell cycle progression.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes.
  • Anti-inflammatory Mechanism : Modulation of cytokine production and immune response pathways.

Comparison with Similar Compounds

Research Findings and Limitations

  • The propionamide variant might exhibit divergent selectivity due to altered hydrogen-bonding patterns.
  • Solubility and Stability : The dimethoxy groups in the target compound could improve aqueous solubility compared to the ethoxy-substituted analog, but this requires experimental validation.
  • Gaps in Data : Melting points, boiling points, and spectroscopic data (e.g., ¹H-NMR) for the target compound are unavailable in the provided evidence, limiting direct comparisons.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide?

  • Methodology : Synthesis typically involves multi-step protocols.

Core Formation : Construct the benzo[d]thiazol-2(3H)-ylidene core via condensation of 5,6-dimethoxy-3-methyl-2-aminobenzothiazole with a ketone or aldehyde under acidic conditions (e.g., acetic acid, reflux) .

Propionamide Introduction : React the intermediate with propionyl chloride in the presence of a base (e.g., triethylamine) to form the (Z)-configured imine .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and verify purity via HPLC (>95%).

  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid byproducts like N-acylated derivatives .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Analytical Workflow :

  • 1H/13C NMR : Identify characteristic signals:
  • Benzo[d]thiazole protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and propionamide methylene (δ 2.3–2.5 ppm) .
  • Carbonyl (C=O) at ~170 ppm in 13C NMR .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., calculated for C₁₄H₁₇N₂O₃S: 297.0909) .
  • IR : Detect N-H stretches (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) .

Advanced Research Questions

Q. What strategies can resolve contradictions in tautomeric equilibrium observed in different solvents?

  • Approach :

  • Solvent Polarity Studies : Compare tautomer ratios (e.g., enamine vs. imine) in DMSO (polar) vs. chloroform (nonpolar) using dynamic NMR .
  • Computational Modeling : Employ DFT (B3LYP/6-311+G(d,p)) to calculate energy differences between tautomers and predict dominant forms .
    • Case Example : In DMSO, the (Z)-imine form stabilizes due to hydrogen bonding, while nonpolar solvents favor enamine tautomers .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Protocol :

  • Fukui Indices Analysis : Calculate electrophilic (f⁻) sites using Gaussian. The thiazole nitrogen and carbonyl carbon show highest reactivity .
  • MD Simulations : Simulate interactions with nucleophiles (e.g., amines) to assess regioselectivity and transition states .
    • Validation : Compare predicted reactivity with experimental results (e.g., SN2 substitution at the propionamide methylene) .

Biological & Environmental Applications

Q. What in vitro models are suitable for evaluating its bioactivity?

  • Experimental Design :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa) with dose-response curves (1–100 µM) .
    • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate via Western blot (phosphorylation status) .

Q. How to assess the environmental risks of this compound using existing frameworks?

  • Risk Assessment Framework :

Fate Analysis : Measure logP (octanol-water partition coefficient) to predict bioaccumulation .

Ecotoxicity : Perform acute toxicity tests on Daphnia magna (LC₅₀) and algae growth inhibition .

Degradation : Study hydrolysis half-life (pH 7, 25°C) and photolysis under UV light .

  • Data Integration : Use QSAR models to extrapolate results to other species and environmental compartments .

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